4-Chloro-3-ethoxy-5-(methylthio)thiophene-2-carboxylic acid
Description
4-Chloro-3-ethoxy-5-(methylthio)thiophene-2-carboxylic acid is a heterocyclic compound featuring a thiophene backbone substituted with chloro, ethoxy, methylthio, and carboxylic acid groups. Its molecular formula is C₉H₉ClO₃S₂, with an average molecular mass of 288.76 g/mol. The compound’s structure combines electron-withdrawing (chloro, carboxylic acid) and electron-donating (ethoxy, methylthio) groups, influencing its physicochemical properties, such as solubility, lipophilicity, and reactivity. This compound is of interest in medicinal chemistry due to the thiophene scaffold’s prevalence in bioactive molecules, particularly in anticancer and antimicrobial agents .
Properties
Molecular Formula |
C8H9ClO3S2 |
|---|---|
Molecular Weight |
252.7 g/mol |
IUPAC Name |
4-chloro-3-ethoxy-5-methylsulfanylthiophene-2-carboxylic acid |
InChI |
InChI=1S/C8H9ClO3S2/c1-3-12-5-4(9)8(13-2)14-6(5)7(10)11/h3H2,1-2H3,(H,10,11) |
InChI Key |
DEDKSYRQDPMGQX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(SC(=C1Cl)SC)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-ethoxy-5-(methylthio)thiophene-2-carboxylic acid typically involves the chlorination, ethoxylation, and methylthiolation of thiophene-2-carboxylic acid . The reaction conditions often include the use of chlorinating agents, ethylating agents, and methylthiolating agents under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity by optimizing reaction parameters such as temperature, pressure, and the concentration of reactants. The use of catalysts and solvents can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-ethoxy-5-(methylthio)thiophene-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound into thiols and other reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives. These products can be further utilized in organic synthesis and pharmaceutical applications .
Scientific Research Applications
4-Chloro-3-ethoxy-5-(methylthio)thiophene-2-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is used in the study of biological pathways and enzyme interactions.
Industry: The compound is utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-Chloro-3-ethoxy-5-(methylthio)thiophene-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of enzymes, receptors, and other biomolecules, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Thiophene-2-carboxylic acid derivatives exhibit diverse biological activities depending on substituent patterns. Below is a comparative analysis of structurally related compounds:
Key Findings from Comparative Studies
Lipophilicity and Bioactivity :
- Ethoxy and methoxy substituents reduce lipophilicity compared to aromatic or alkylthio groups. For example, the clogP of the ethoxy derivative (clogP ~2.5) is lower than that of the trifluoromethylphenyl analogue (clogP ~3.8) .
- Derivatives with methylthio (SCH₃) groups exhibit improved membrane permeability, enhancing antimicrobial and antiproliferative effects .
Antiproliferative Activity: Thiophene-2-carboxylic acids with chloro and methylthio groups (e.g., 4-chloro-3-ethoxy-5-(methylthio)thiophene-2-carboxylic acid) show moderate activity against A431 human carcinoma cells (LD₅₀ ~50–100 µM) . Analogues with aromatic extensions (e.g., phenoxymethyl or chlorophenyl groups) demonstrate stronger activity, likely due to enhanced DNA intercalation or enzyme inhibition .
Synthetic Accessibility: Ethoxy and methoxy derivatives are synthesized via nucleophilic substitution reactions, while cyano or trifluoromethyl groups require more complex routes (e.g., cyanation or Friedel-Crafts alkylation) .
Structure-Activity Relationship (SAR) Insights
- Electron-Withdrawing Groups (Cl, CN, CF₃) : Enhance stability and receptor binding but may reduce solubility.
- Electron-Donating Groups (OCH₃, SCH₃) : Improve solubility and metabolic stability but may lower target affinity.
- Hybrid Substituents (Phenoxymethyl): Balance lipophilicity and aromatic interactions, optimizing pharmacokinetics .
Data Tables
Table 1: Physicochemical Properties of Selected Thiophene Derivatives
| Compound | clogP | Water Solubility (mg/mL) | Melting Point (°C) |
|---|---|---|---|
| 4-Chloro-3-ethoxy-5-(methylthio)thiophene-2-carboxylic acid | 2.5 | 1.2 | 145–148 (dec.) |
| 4-Chloro-3-methoxy-5-(methylthio)thiophene-2-carboxylic acid | 2.1 | 2.5 | 138–140 |
| 3-(4-Chlorophenyl)-4-cyano-5-(methylthio)thiophene-2-carboxylic acid | 3.4 | 0.8 | 162–165 |
Biological Activity
4-Chloro-3-ethoxy-5-(methylthio)thiophene-2-carboxylic acid (CAS Number: 1710202-49-5) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 4-Chloro-3-ethoxy-5-(methylthio)thiophene-2-carboxylic acid is , with a molecular weight of 252.7 g/mol. Its structure features a thiophene ring, which is significant for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₈H₉ClO₃S₂ |
| Molecular Weight | 252.7 g/mol |
| CAS Number | 1710202-49-5 |
Biological Activity Overview
Research into the biological activities of thiophene derivatives has revealed various pharmacological effects, including anticancer, antimicrobial, and anti-inflammatory properties. The specific activities of 4-Chloro-3-ethoxy-5-(methylthio)thiophene-2-carboxylic acid are summarized below:
Anticancer Activity
Recent studies have indicated that thiophene derivatives can exhibit significant anticancer properties. For instance, compounds structurally related to 4-Chloro-3-ethoxy-5-(methylthio)thiophene-2-carboxylic acid have been shown to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
Antimicrobial Activity
Thiophenes have also been explored for their antimicrobial properties. Compounds with similar structures have demonstrated activity against various bacterial strains, although specific data for 4-Chloro-3-ethoxy-5-(methylthio)thiophene-2-carboxylic acid remains scarce.
Structure-Activity Relationship (SAR)
The biological activity of thiophene derivatives often correlates with their structural features. Key factors influencing activity include:
- Substituents on the Thiophene Ring : The presence of electron-withdrawing groups (like chlorine) can enhance biological activity by increasing the compound's reactivity.
- Alkyl Side Chains : Variations in side chains (e.g., ethoxy or methylthio groups) can modulate solubility and bioavailability, impacting overall efficacy .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
